molecular formula C7H8BrClN2O2 B8281526 1-(3-Bromo-2-hydroxypropyl)-5-chloropyrimidin-2-one

1-(3-Bromo-2-hydroxypropyl)-5-chloropyrimidin-2-one

Cat. No. B8281526
M. Wt: 267.51 g/mol
InChI Key: YFUJJGBBAUDCDX-UHFFFAOYSA-N
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Patent
US04399140

Procedure details

A stirred suspension of 5-chloropyrimidin-2-one (2.610 g), potassium carbonate (55 mg) and 1-bromo-2,3-epoxypropane (3.42 ml) in dry N,N-dimethylformamide (40 ml) was heated at 80° C. After 23/4 h the reaction mixture was evaporated and the residue was subjected to column chromatography on silica developing and eluting with chloroform-ethanol, 19:1. This gave an off white solid which was triturated with ethyl acetate to give white crystals of the title pyrimidinone (1.483 g), m.p. 166°-170° C., λmax (EtOH) 227 nm (ε 9,740).
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
3.42 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[Br:15][CH2:16][CH:17]1[O:19][CH2:18]1>CN(C)C=O>[Br:15][CH2:16][CH:17]([OH:19])[CH2:18][N:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[N:6][C:5]1=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.61 g
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
55 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.42 mL
Type
reactant
Smiles
BrCC1CO1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 23/4 h the reaction mixture was evaporated
Duration
4 h
WASH
Type
WASH
Details
eluting with chloroform-ethanol, 19:1
CUSTOM
Type
CUSTOM
Details
This gave an off white solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrCC(CN1C(N=CC(=C1)Cl)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.483 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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